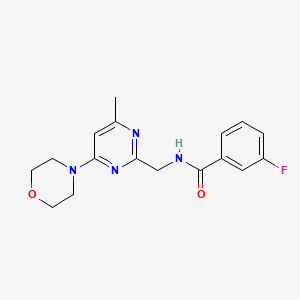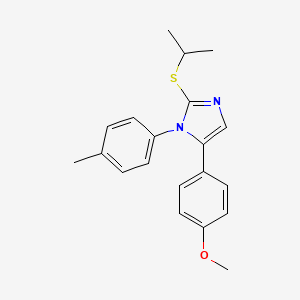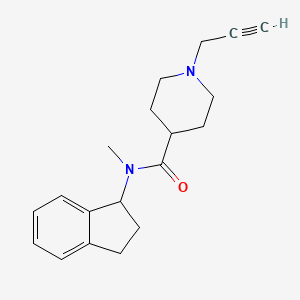
AKOS034587698
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-Nitroso-Rasagiline” is chemically known as "®-N-(2,3-dihydro-1H-inden-1-yl)-N-(prop-2-yn-1-yl)nitrous amide" . It’s supplied with detailed characterization data compliant with regulatory guidelines .
Synthesis Analysis
There are studies on the synthesis of 2,3-dihydro-1H-inden-1-one derivatives . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .Molecular Structure Analysis
The molecular structure of a similar compound, 1H-Indene, 2,3-dihydro-1,3-dimethyl-, has been analyzed . Its molecular weight is 146.2289 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2,3-dihydro-1H-inden-1-yl)methanamine, have been analyzed . It has a molecular weight of 147.22 and is a liquid at room temperature .作用機序
NMS-P118 works by inhibiting the activity of certain enzymes and receptors in the brain, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. This results in an increase in the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine, which are important for cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that NMS-P118 has a number of biochemical and physiological effects, including the ability to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using NMS-P118 in lab experiments is its unique mechanism of action, which makes it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects.
将来の方向性
There are a number of potential future directions for research on NMS-P118, including further studies on its mechanism of action and its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Other potential areas of research include exploring its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies may be needed to determine the optimal dosage and administration route for this compound in order to maximize its potential therapeutic effects.
合成法
The synthesis of NMS-P118 involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-inden-1-one with methylamine to form N-methyl-2,3-dihydro-1H-inden-1-amine. This intermediate is then reacted with propargyl bromide to form N-methyl-1-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine. Finally, this compound is reacted with piperidine-4-carboxylic acid to form NMS-P118.
科学的研究の応用
抗菌および抗真菌特性
化合物 AKOS034587698 は、その抗菌および抗真菌活性について調査されています。研究者は、粉砕、撹拌、超音波照射などの方法を用いて、この化合物の誘導体を合成しました。これらの誘導体は、グラム陽性菌(黄色ブドウ球菌および枯草菌)、グラム陰性菌(大腸菌およびプロテウス・ブルガリス)、および真菌剤(アスペルギルス・ニガーおよびカンジダ・アルビカンス)を含むさまざまな微生物に対して試験されました。合成された化合物のほとんどは、広域スペクトル活性を示す強力な抗菌作用を示しました。さらに、一部の化合物は、A. ニガーおよび C. アルビカンス に対して強力な抗真菌特性を示しました。
医薬品化学および創薬
This compound の構造には、2,3-ジヒドロ-1H-インデン-1-オン部分構造が含まれており、潜在的な薬理学的特性が示唆されています。同様の化合物は、抗がん、抗炎症、抗酸化、およびアルツハイマー病などの効果を示しています。 研究者は、創薬および治療用途のために、this compound およびその誘導体をさらに調査する可能性があります .
化学生物学
この化合物のユニークな構造は、化学生物学研究にとって興味深いものです。研究者は、生物学的巨大分子、細胞経路、および潜在的な標的との相互作用を調査することができます。 作用機序を理解することは、新規治療戦略や細胞プロセスに関する洞察につながる可能性があります.
材料科学
This compound の特性は、材料科学にも関連する可能性があります。研究者は、ポリマー、ナノ粒子、またはコーティングなどの機能性材料の設計のための構成要素として、その使用を調査することができます。 その構造的特徴は、特定の材料特性または用途に貢献する可能性があります.
大規模言語モデル (LLM) およびテキスト分析
大規模言語モデル (LLM) のコンテキストでは、this compound などの化合物は、テキスト表現について分析することができます。LLM は、テキストおよびその他のデータモダリティ(分子構造を含む)の処理方法に革命をもたらしました。 研究者は、LLM を使用して情報を抽出し、特性を予測し、科学的発見プロセスを強化することができます .
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-12-21-13-10-16(11-14-21)19(22)20(2)18-9-8-15-6-4-5-7-17(15)18/h1,4-7,16,18H,8-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAHHLQEONATID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2455538.png)

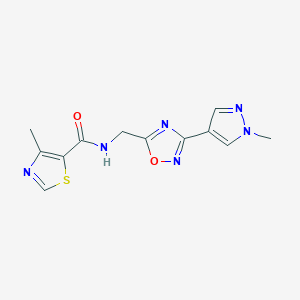


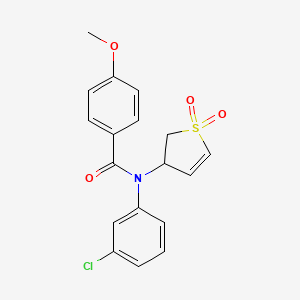
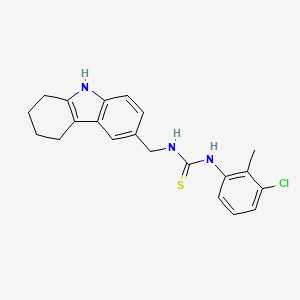
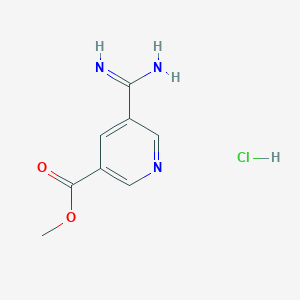
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)
![ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2455554.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2455558.png)
